molecular formula C14H11ClO3 B14562361 Phenyl (2-chlorophenoxy)acetate CAS No. 62095-50-5

Phenyl (2-chlorophenoxy)acetate

Cat. No.: B14562361
CAS No.: 62095-50-5
M. Wt: 262.69 g/mol
InChI Key: JUUYZCCKKAMCFI-UHFFFAOYSA-N
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Description

Phenyl (2-chlorophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a phenyl group attached to a 2-chlorophenoxy group via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (2-chlorophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of phenyl acetate with 2-chlorophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion displaces the acetate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: Reagents such as sodium dichromate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Phenyl (2-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of phenyl (2-chlorophenoxy)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Phenyl (2-chlorophenoxy)acetate can be compared with other phenoxyacetates such as:

  • Phenyl acetate
  • 2-chlorophenoxyacetic acid
  • 2,4-dichlorophenoxyacetic acid

Uniqueness

This compound is unique due to the presence of both a phenyl group and a 2-chlorophenoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

62095-50-5

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

phenyl 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C14H11ClO3/c15-12-8-4-5-9-13(12)17-10-14(16)18-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

JUUYZCCKKAMCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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